molecular formula C22H22BrFN4OS B2989276 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1189886-40-5

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2989276
CAS RN: 1189886-40-5
M. Wt: 489.41
InChI Key: JACSUOREQGFBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H22BrFN4OS and its molecular weight is 489.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ORL1 (Orphanin FQ/Nociceptin) Receptor Agonists

Research on 1,4,8-triazaspiro[4.5]decan-4-one derivatives, including compounds with high affinity for the human ORL1 receptor, suggests potential applications in studying non-peptide agonists for opioid-like receptors. These compounds exhibit moderate to good selectivity versus opioid receptors and behave as full agonists in biochemical assays, indicating their utility in exploring pain management mechanisms without the typical opioid-related side effects (Röver et al., 2000).

Antimicrobial and Antifungal Activities

Compounds structurally related to 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yl)acetamides and their derivatives have been evaluated for their analgesic and anti-inflammatory activities. Such studies highlight the potential of similar structures in developing new antimicrobial and antifungal agents, with some derivatives showing significant activity comparable to standard drugs (Gopa et al., 2001).

Antipsychotic Potential

The investigation of 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones shows antipsychotic profiles in biochemical and behavioral pharmacological test models. This research provides a basis for the development of new antipsychotic medications with reduced neurological side effects (Wise et al., 1985).

Tyrosinase Inhibitors for Melanogenesis

A series of 1,2,4-triazole-based compounds, including those structurally related to the compound , have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. Findings suggest that these compounds could serve as a novel scaffold for designing drugs against melanogenesis, potentially applicable in treatments for hyperpigmentation disorders (Hassan et al., 2022).

properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrFN4OS/c1-28-12-10-22(11-13-28)26-20(15-2-4-16(23)5-3-15)21(27-22)30-14-19(29)25-18-8-6-17(24)7-9-18/h2-9H,10-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACSUOREQGFBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.